Vendor-Supplied Purity Benchmarking: N-[(pyridazin-3-yl)methyl]methanesulfonamide (95%) vs. N-(pyridazin-3-ylmethyl)acetamide (95%)
Vendor technical specifications confirm that N-[(pyridazin-3-yl)methyl]methanesulfonamide (CAS 1699257-09-4) is supplied at a minimum purity of 95%, a specification comparable to that of the structurally related building block N-(pyridazin-3-ylmethyl)acetamide (CAS unspecified vendor, also typically supplied at 95% purity) . No vendor for this target compound reports purity below 95% or above 97%. Both compounds are typically stocked and shipped with full quality assurance documentation. This parity in commercial purity simplifies procurement decisions if purity is the sole selection criterion.
| Evidence Dimension | Minimum supplied purity (%) |
|---|---|
| Target Compound Data | 95% (specification as of October 2025) |
| Comparator Or Baseline | N-(pyridazin-3-ylmethyl)acetamide (C7H9N3O, MW 151.17): typically supplied at 95% purity per multiple vendor catalogs |
| Quantified Difference | 0% difference; equivalent minimum purity specification |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; actual batch purity may exceed the minimum specification. |
Why This Matters
For procurement teams that have successfully used N-(pyridazin-3-ylmethyl)acetamide at 95% purity in their synthetic protocols, the equivalent purity specification of the target compound provides confidence that no additional purification step is required upon receipt, minimizing the risk of synthesis failure due to substandard starting material quality.
